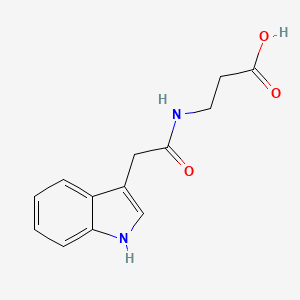
N-(1H-indol-3-ylacetyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylacetyl)-beta-alanine, also known as IAA-Ala, is a synthetic derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA). IAA-Ala has been extensively studied for its potential applications in plant growth and development, as well as its potential use in cancer research.
Mecanismo De Acción
N-(1H-indol-3-ylacetyl)-beta-alanine is believed to act through the same mechanisms as IAA, which involves binding to specific receptors in plant cells and activating various signaling pathways. In cancer cells, N-(1H-indol-3-ylacetyl)-beta-alanine has been shown to inhibit cell growth and induce apoptosis, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylacetyl)-beta-alanine has been shown to have a number of biochemical and physiological effects, including promoting root growth in plants, inhibiting cancer cell growth, and inducing apoptosis in cancer cells. Additionally, N-(1H-indol-3-ylacetyl)-beta-alanine has been shown to have antioxidant properties, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-indol-3-ylacetyl)-beta-alanine in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, N-(1H-indol-3-ylacetyl)-beta-alanine has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation of using N-(1H-indol-3-ylacetyl)-beta-alanine is that its effects may vary depending on the specific cell type or experimental conditions, which can make it difficult to draw definitive conclusions.
Direcciones Futuras
There are a number of potential future directions for research on N-(1H-indol-3-ylacetyl)-beta-alanine, including investigating its effects on other types of cancer cells, exploring its potential use in combination with other drugs or therapies, and developing new synthetic derivatives with improved efficacy or specificity. Additionally, further research is needed to fully understand the mechanisms of action of N-(1H-indol-3-ylacetyl)-beta-alanine in both plant and animal cells.
Métodos De Síntesis
N-(1H-indol-3-ylacetyl)-beta-alanine can be synthesized through a multistep process involving the reaction of IAA with various reagents to form the intermediate compound indole-3-acetyl chloride. This intermediate is then reacted with beta-alanine to form the final product, N-(1H-indol-3-ylacetyl)-beta-alanine.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylacetyl)-beta-alanine has been used extensively in plant growth and development studies, as it has been shown to mimic the effects of IAA in promoting root growth and stimulating cell division. Additionally, N-(1H-indol-3-ylacetyl)-beta-alanine has been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
3-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(14-6-5-13(17)18)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGFGTUYKNDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

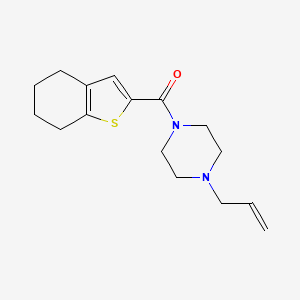
![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)
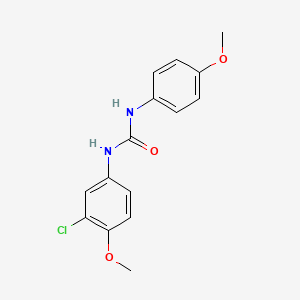
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)
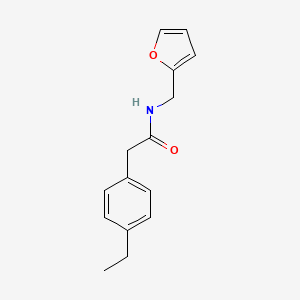
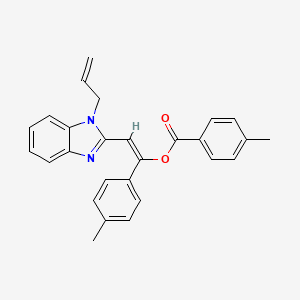
![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)